Tributyl(4,5-dihydrofuran-2-yl)stannane

Catalog No.
S688785
CAS No.
125769-77-9
M.F
C16H32OSn
M. Wt
359.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(4,5-dihydrofuran-2-yl)stannane

CAS Number

125769-77-9

Product Name

Tributyl(4,5-dihydrofuran-2-yl)stannane

IUPAC Name

tributyl(2,3-dihydrofuran-5-yl)stannane

Molecular Formula

C16H32OSn

Molecular Weight

359.1 g/mol

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3;

InChI Key

QTYBKWIPVOTUQI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1

The exact mass of the compound Tributyl(4,5-dihydrofuran-2-yl)stannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyl(4,5-dihydrofuran-2-yl)stannane is a specialized organometallic reagent engineered for the highly regioselective introduction of the 4,5-dihydrofuran-2-yl (cyclic vinyl ether) moiety via palladium-catalyzed Stille cross-coupling. Unlike direct C-H functionalization methods that suffer from poor regiocontrol and require large excesses of volatile starting materials, this pre-formed stannane delivers absolute C2-regioselectivity when reacting with aryl, heteroaryl, or vinyl halides and triflates. It is a critical building block for synthesizing substituted dihydrofurans, complex fused polycyclic natural product cores, and functionalized hexatrienes. For procurement teams and process chemists, this tributyl derivative offers an essential balance of bench stability, predictable cross-coupling kinetics, and manageable handling characteristics compared to highly volatile trimethyl analogs or unstable boronic acid alternatives .

Substituting Tributyl(4,5-dihydrofuran-2-yl)stannane with its Suzuki coupling counterpart, 4,5-dihydrofuran-2-boronic acid (or its esters), routinely leads to severe process failures. Five-membered cyclic enol ether boronic acids are notoriously unstable, undergoing rapid protodeboronation under the basic conditions required for Suzuki-Miyaura couplings, which results in trace yields or complete reagent decomposition [1]. Furthermore, substituting this compound with the more common Tributyl(furan-2-yl)stannane is structurally unacceptable if the target requires a partially saturated ring; the fully aromatic furan lacks the specific double-bond geometry and reactivity required for subsequent electrocyclizations or specific pharmacophore binding affinities [2]. Consequently, for reliable, high-yielding introduction of the partially saturated dihydrofuran core, this specific stannane is non-interchangeable.

Cross-Coupling Reliability: Stannane Stability vs. Boronic Acid Protodeboronation

In the synthesis of 2-substituted 4,5-dihydrofurans, the choice of organometallic nucleophile dictates process viability. While Suzuki couplings are generally preferred in industry, 5-membered cyclic enol ether boronic acids undergo rapid protodeboronation in the presence of aqueous bases, often degrading before transmetalation can occur. Tributyl(4,5-dihydrofuran-2-yl)stannane bypasses this degradation pathway entirely. Under standard Pd-catalyzed Stille conditions, this stannane routinely delivers coupling yields of 75-90%, whereas attempted Suzuki couplings with the corresponding boronic acid often yield <15% of the desired product due to competitive decomposition [1].

Evidence DimensionCross-coupling yield and reagent stability
Target Compound DataTributyl(4,5-dihydrofuran-2-yl)stannane (75-90% yield, stable to isolation)
Comparator Or Baseline4,5-Dihydrofuran-2-boronic acid (<15% yield, rapid protodeboronation)
Quantified Difference>5-fold increase in target yield due to elimination of the protodeboronation pathway
ConditionsPd-catalyzed cross-coupling with aryl/vinyl halides at elevated temperatures (80-100 °C)

Eliminates the risk of batch failure caused by reagent decomposition, ensuring reliable late-stage functionalization in high-value synthetic routes.

Scale-Up Feasibility: Volatility and Handling Safety vs. Trimethylstannanes

When selecting an organotin reagent for scale-up, the alkyl substituents on the tin atom critically impact occupational safety and engineering controls. Trimethylstannane derivatives possess high vapor pressures and present severe, acute neurotoxic inhalation hazards, often requiring extreme containment protocols. Tributyl(4,5-dihydrofuran-2-yl)stannane features a significantly higher molecular weight (359.13 g/mol) and lower volatility. While all organotins require strict handling procedures, the tributyl derivative can be safely manipulated under standard high-containment laboratory hoods without the prohibitive infrastructure costs associated with volatile trimethyltin compounds [1].

Evidence DimensionVapor pressure and inhalation hazard profile
Target Compound DataTributyl(4,5-dihydrofuran-2-yl)stannane (Low volatility, standard high-containment handling)
Comparator Or BaselineTrimethyl(4,5-dihydrofuran-2-yl)stannane (High volatility, severe acute inhalation hazard)
Quantified DifferenceOrders of magnitude reduction in vapor pressure, drastically lowering acute inhalation risk
ConditionsAmbient handling and pilot-plant scale-up operations

Reduces the engineering and safety overhead required for procurement and scale-up, making it a viable choice for multi-gram to kilogram synthesis.

Process Efficiency: Tandem Cascade Compatibility vs. Stepwise Synthesis

Advanced synthetic workflows, such as the construction of complex hexatrienes or fused polycyclic systems, rely on tandem Heck-Stille sequences. Tributyl(4,5-dihydrofuran-2-yl)stannane is highly compatible with these one-pot cascade conditions. Research demonstrates that with specifically adjusted catalyst systems, this stannane successfully participates in sequential carbopalladation/cross-coupling/electrocyclization cascades, achieving overall yields of 32-88% for highly functionalized frameworks. Alternative reagents, such as simple boronic acids, are generally incompatible with these specific cascade environments due to competing side reactions or catalyst poisoning, necessitating inefficient stepwise isolations [1].

Evidence DimensionCompatibility in one-pot Pd-catalyzed cascade sequences
Target Compound DataTributyl(4,5-dihydrofuran-2-yl)stannane (Supports tandem Heck-Stille cascades, 32-88% overall yield)
Comparator Or BaselineStandard boronic acids (Incompatible, require stepwise isolation)
Quantified DifferenceConsolidates 2-3 synthetic steps into a single one-pot operation
ConditionsPd-catalyzed sequence involving bromoalkenyl triflates or bromoenynes

Dramatically reduces step count and purification bottlenecks in the synthesis of complex polycyclic pharmaceutical intermediates.

Late-Stage Introduction of Dihydrofuran Pharmacophores

Because it avoids the protodeboronation issues inherent to cyclic enol ether boronic acids, this stannane is a highly reliable choice for medicinal chemists needing to attach a 4,5-dihydrofuran-2-yl moiety to advanced aryl or heteroaryl halide scaffolds. It ensures high yields and absolute C2 regiocontrol during structure-activity relationship (SAR) campaigns[1].

One-Pot Synthesis of Fused Polycyclic Frameworks

Leveraging its compatibility with tandem Heck-Stille sequences, this compound is ideal for R&D teams constructing complex n,8,m-tricycles or 5,6,4,5-fused tetracycles. It serves as a reliable terminating nucleophile in cascade polycyclizations, enabling rapid access to strained aromatic and non-aromatic polycycles without intermediate purification [2].

Pilot-Scale Stille Couplings

For process chemistry teams scaling up Stille couplings, the tributyl format provides a critical safety advantage over volatile trimethylstannanes. It allows for the safe, reproducible synthesis of dihydrofuran-containing intermediates on a multi-gram to kilogram scale using standard high-containment infrastructure, avoiding the extreme costs of handling highly volatile neurotoxic gases [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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